molecular formula C15H13FO B2940365 2-(4-Fluorophenyl)-1-p-tolyl-ethanone CAS No. 191346-50-6; 684270-36-8

2-(4-Fluorophenyl)-1-p-tolyl-ethanone

Cat. No.: B2940365
CAS No.: 191346-50-6; 684270-36-8
M. Wt: 228.266
InChI Key: ZVXZTZFHRJQQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-p-tolyl-ethanone is a fluorinated aromatic ketone characterized by a p-tolyl (4-methylphenyl) group and a 4-fluorophenyl substituent linked via an ethanone backbone. Its synthesis typically involves condensation reactions, such as the reaction of 2-chloro-1-(4-fluorophenyl)ethanone with secondary amines under reflux conditions . The presence of electron-withdrawing (fluorine) and electron-donating (methyl) groups on the aromatic rings influences its electronic properties and reactivity, making it a subject of interest in structure-activity relationship studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZTZFHRJQQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (F, Cl) : Para-fluoro substituents enhance resonance stabilization and absorption intensity compared to meta-fluoro or chloro analogs .
  • Electron-Donating Groups (CH₃, OCH₃) : Methyl groups (p-tolyl) improve solubility, while methoxy groups cause steric hindrance, reducing conjugation efficiency .

Spectral and Electronic Properties

UV-Vis spectroscopy reveals substituent-dependent electronic transitions:

  • 4-Fluorophenyl Derivatives : Exhibit absorption maxima (λₘₐₓ) at ~310–330 nm with high molar absorptivity due to effective π→π* transitions .
  • Chlorophenyl Analogs : Show reduced absorption intensity (λₘₐₓ ~300–315 nm) due to stronger electron withdrawal disrupting conjugation .
  • Methoxyphenyl Derivatives : Broader peaks (λₘₐₓ ~310–330 nm) with lower intensity, attributed to restricted orbital transitions .

Key Insights :

  • Catalytic Efficiency : Triethylamine/HCl systems yield higher purity for fluorinated derivatives .
  • Halogen Reactivity : Chloro derivatives require stricter temperature control to avoid side reactions .

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